(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol is a complex organic molecule It is characterized by its multiple hydroxyl groups and deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol involves multiple steps. The key steps include the introduction of deuterium atoms and the formation of the oxane rings. Common synthetic routes may involve:
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Glycosylation: Formation of glycosidic bonds to construct the oxane rings.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s deuterium atoms can be used as tracers in metabolic studies. This allows researchers to track the movement and transformation of molecules within biological systems.
Medicine
In medicine, the compound may have potential therapeutic applications. Its hydroxyl groups and deuterium atoms could influence its biological activity, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of deuterated solvents and reagents. These are important in various chemical processes, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol exerts its effects depends on its specific application. In biological systems, the deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes. This can affect various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction: The compound may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6S)-2-[hydroxy(methyl)]-6-[(2R,3R,4S,5S,6R)-6-[hydroxy(methyl)]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: Similar structure but without deuterium atoms.
(2R,3S,4S,5R,6S)-2-[methyl]-6-[(2R,3R,4S,5S,6R)-6-[methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: Similar structure but with methyl groups instead of hydroxyl groups.
Uniqueness
The presence of deuterium atoms in (2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol makes it unique. Deuterium atoms can significantly alter the compound’s physical and chemical properties, including its stability, reactivity, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1/i1D2,2D2 |
InChI Key |
HDTRYLNUVZCQOY-DRMVXQSHSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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